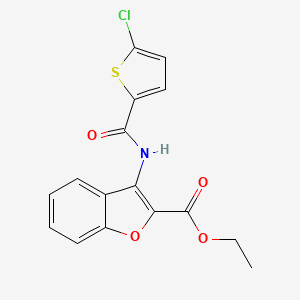

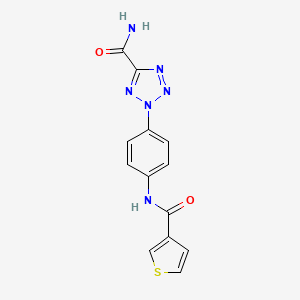

N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide” is a compound that belongs to the class of thiophene carboxamides . Thiophene carboxamides are compounds containing a thiophene ring which bears a carboxamide .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The precursor derivatives include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives was characterized using IR, 1H NMR, and mass spectroscopic analyses . The molecular and electronic properties of the synthesized products were studied by the density functional theory (DFT), where they exhibited a close HOMO–LUMO energy gap .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include cyclization of precursor derivatives . The cyclization process involves the reaction of the precursors with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Mechanism of Action

Target of Action

Similar thiophene-2-carboxamide derivatives have been evaluated for their in vitro cytotoxic activity . The molecular docking study performed for the synthesized compounds against PTP1B exhibits essential key interactions .

Result of Action

Similar thiophene-2-carboxamide derivatives have shown potent inhibitory activity against certain cell lines .

Advantages and Limitations for Lab Experiments

N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has good solubility in aqueous solutions. It has been extensively studied in preclinical models of cancer, and its mechanism of action and biochemical and physiological effects have been well characterized. However, the compound has some limitations for lab experiments. Its low yield of synthesis can make it expensive to produce in large quantities. In addition, its potency in vivo has not been fully established, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide. One direction is to further investigate its efficacy in combination with other cancer drugs. The compound has been shown to enhance the efficacy of paclitaxel and gemcitabine, but its potential in combination with other drugs has not been fully explored. Another direction is to investigate its efficacy in vivo. While the compound has been extensively studied in preclinical models, its potency in vivo has not been fully established. Finally, the compound's pharmacokinetic properties need to be further characterized to determine its potential for clinical use.

Synthesis Methods

The synthesis of N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide involves the reaction of 2-bromo thiophene with 2-cyclopropaneamidophenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with N-chlorosuccinimide to obtain the final product. The yield of the synthesis is typically around 45%.

Scientific Research Applications

N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer therapy. In addition, this compound has been shown to enhance the efficacy of other cancer drugs, such as paclitaxel and gemcitabine.

Safety and Hazards

While specific safety and hazard information for “N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide” is not available, it’s important to handle all chemicals with care. For example, thiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable, harmful if swallowed, and causes serious eye irritation .

Biochemical Analysis

Biochemical Properties

For instance, some thiophene-2-carboxamide derivatives have shown inhibitory activity against certain cancer cell lines, suggesting potential interactions with enzymes and proteins involved in cell proliferation .

Cellular Effects

Some studies suggest that thiophene-2-carboxamide derivatives can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s suggested that thiophene-2-carboxamide derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-[2-(cyclopropanecarbonylamino)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c18-14(10-7-8-10)16-11-4-1-2-5-12(11)17-15(19)13-6-3-9-20-13/h1-6,9-10H,7-8H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBFWCHRIDKXMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Bromopyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876926.png)

![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)

![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/no-structure.png)

![(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2876932.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2876936.png)

![3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide](/img/structure/B2876938.png)

![3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2876942.png)

![1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2876944.png)